H-Cit-AMC

Description

Chemical Identity and Nomenclature

Structural and Molecular Characteristics

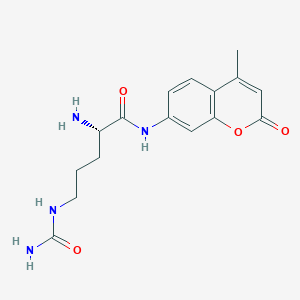

H-Cit-AMC is a synthetic peptide derivative with the molecular formula C₁₆H₂₁BrN₄O₄ and a molecular weight of 413.28 g/mol . Its IUPAC name is (2S)-2-amino-5-(carbamoylamino)-N-(4-methyl-2-oxo-2H-chromen-7-yl)pentanamide hydrobromide, reflecting its stereochemistry and functional groups. The compound consists of two primary components:

- L-Citrulline : A non-proteinogenic amino acid synthesized in the urea cycle, characterized by a ureido group (-NH-C(=O)-NH₂) on its side chain.

- 7-Amido-4-methylcoumarin (AMC) : A fluorogenic moiety that emits blue fluorescence (λₑₓ = 355–365 nm, λₑₘ = 445–455 nm) upon enzymatic cleavage.

The SMILES notation for this compound is Cc1cc(=O)oc2c1ccc(c2)NC(=O)C@HN.Br, illustrating the bromine atom’s position and the coumarin-citrulline linkage.

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₆H₂₁BrN₄O₄ | |

| Molecular Weight | 413.28 g/mol | |

| Storage Conditions | -15°C, protected from light | |

| Fluorescence Parameters | λₑₓ = 355–365 nm, λₑₘ = 445–455 nm |

Properties

IUPAC Name |

(2S)-2-amino-5-(carbamoylamino)-N-(4-methyl-2-oxochromen-7-yl)pentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N4O4/c1-9-7-14(21)24-13-8-10(4-5-11(9)13)20-15(22)12(17)3-2-6-19-16(18)23/h4-5,7-8,12H,2-3,6,17H2,1H3,(H,20,22)(H3,18,19,23)/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHQBHXDILQZJPU-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCNC(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCNC(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00426781 | |

| Record name | AmbotzHAA7650 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00426781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93753-78-7 | |

| Record name | AmbotzHAA7650 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00426781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Solution-Phase Coupling Methods

Solution-phase synthesis involves direct condensation of citrulline and AMC derivatives in a homogeneous solvent system. The process typically employs carbodiimide-based coupling agents such as N,N′-diisopropylcarbodiimide (DICI) or 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (HATU) to activate the carboxyl group of citrulline for nucleophilic attack by the amine group of AMC. Key steps include:

-

Dissolving L-citrulline in dimethylformamide (DMF) or dichloromethane (DCM).

-

Sequential addition of coupling agents (e.g., HATU, 0.29 mmol) and bases (e.g., collidine, 0.58 mmol) to facilitate amide bond formation.

-

Quenching the reaction with trifluoroacetic acid (TFA) to precipitate the product.

This method yields this compound with moderate efficiency (≈50–70%) but requires extensive purification to remove unreacted reagents.

Solid-Phase Synthesis Approaches

Solid-phase synthesis, widely adopted for peptide-fluorophore conjugates, immobilizes the AMC derivative on a resin (e.g., Rink Amide AM resin) before coupling with citrulline. The process follows these stages:

-

Resin functionalization : Loading 7-Fmoc-aminocoumarin-4-acetic acid onto the resin (substitution level: 0.58 mmol/g).

-

Fmoc deprotection : Treating the resin with 20% piperidine in DMF to expose the amine group.

-

Citrulline coupling : Using HATU or DICI with 1-hydroxybenzotriazole (HOBt) to link citrulline to the AMC-resin.

-

Cleavage and isolation : Releasing the product via TFA-mediated cleavage, followed by reverse-phase HPLC purification.

This method achieves higher purity (>95%) but demands specialized equipment and longer synthesis times.

Table 1: Comparison of Solution-Phase vs. Solid-Phase Synthesis

| Parameter | Solution-Phase | Solid-Phase |

|---|---|---|

| Yield | 50–70% | 70–90% |

| Purity | Requires HPLC purification | ≥95% post-HPLC |

| Complexity | Low | High (requires resin functionalization) |

| Scalability | Suitable for small-scale | Adaptable to industrial-scale |

| Key Reagents | HATU, DICI, collidine | Rink Amide resin, Fmoc-AMC derivatives |

Reaction Conditions and Optimization Strategies

Optimal reaction conditions are critical for maximizing yield and minimizing side products.

Solvent Systems

Temperature and pH Control

Catalytic Additives

-

Triisopropylsilane (TIS) : Scavenges carbocations during TFA cleavage, preventing byproduct formation.

Purification and Isolation Techniques

Crude this compound is purified using:

-

Reverse-phase HPLC : Employing C18 columns with acetonitrile/water gradients (5–95% acetonitrile over 30 minutes) to isolate the product.

-

Lyophilization : Freeze-drying the HPLC fractions to obtain a stable trifluoroacetate salt.

Analytical Characterization

Quality control involves:

-

NMR spectroscopy : Confirming structural integrity via 1H NMR (δ 3.86 ppm for methylcoumarin protons).

-

Mass spectrometry : Verifying molecular weight (446.4 g/mol for this compound trifluoroacetate).

-

HPLC : Assessing purity (>98% for pharmaceutical-grade batches).

Industrial-Scale Production

Industrial synthesis leverages automated reactors for:

-

Precision mixing : Ensuring consistent reagent ratios across batches.

-

In-line analytics : Real-time HPLC monitoring to adjust purification parameters.

Challenges and Limitations

-

Low coupling efficiency : Steric hindrance from the AMC group reduces reaction rates, necessitating excess reagents.

-

Solubility issues : this compound’s trifluoroacetate salt requires careful pH adjustment to prevent precipitation during storage.

Recent Advances

Chemical Reactions Analysis

Types of Reactions

H-Cit-AMC primarily undergoes hydrolysis reactions catalyzed by cysteine proteases. These enzymes cleave the amide bond between citrulline and 7-amino-4-methylcoumarin, releasing the fluorescent molecule .

Common Reagents and Conditions

Reagents: Cysteine proteases such as aleurain and bleomycin hydrolase.

Conditions: The reactions are typically carried out in buffered aqueous solutions at physiological pH and temperature to mimic biological conditions

Major Products

The major product of the hydrolysis reaction is 7-amino-4-methylcoumarin, which exhibits strong fluorescence and is used as a reporter molecule in various biochemical assays .

Scientific Research Applications

H-Cit-AMC is widely used in scientific research due to its role as a substrate for cysteine proteases. Its applications include:

Biochemistry: Used to study the activity and specificity of cysteine proteases by monitoring the release of fluorescent 7-amino-4-methylcoumarin

Medicine: Employed in the development of diagnostic assays for diseases involving cysteine proteases, such as certain cancers and inflammatory conditions

Industry: Utilized in the production of fluorescent probes for various biochemical assays

Mechanism of Action

H-Cit-AMC exerts its effects through its interaction with cysteine proteases. The compound is cleaved by these enzymes, releasing 7-amino-4-methylcoumarin. The fluorescence of the released molecule can be measured to quantify the activity of the protease. This mechanism is used in various assays to study enzyme kinetics and inhibitor screening .

Comparison with Similar Compounds

Key Properties :

- Molecular Formula : Likely analogous to H-His-AMC (C₁₆H₁₆N₄O₃), with adjustments for citrulline’s structure .

- Storage : Recommended at -80°C to -20°C for stability, similar to other AMC derivatives .

- Applications : Used in studying citrullination processes, autoimmune disorders (e.g., rheumatoid arthritis), and protease specificity assays .

Comparison with Similar Compounds

H-Cit-AMC belongs to a class of AMC-conjugated amino acid substrates. Below is a systematic comparison with structurally and functionally related compounds:

Structural Analogs

H-His-AMC (CAS 191723-64-5)

H-Arg-AMC

- Amino Acid: Arginine (guanidino side chain).

- Specificity : Substrate for arginine-specific proteases (e.g., trypsin).

- Kinetic Parameters : Typically exhibits lower $ K_m $ values than this compound due to arginine’s stronger charge interaction with enzyme active sites .

Functional Analogs

Z-FR-AMC

Boc-VPR-AMC

- Structure : tert-Butoxycarbonyl-Val-Pro-Arg-AMC.

- Specificity : Used for kallikrein-related peptidases.

- Limitation vs. This compound : Larger size reduces membrane permeability in cellular assays .

Data Tables

Table 1: Physicochemical Comparison

Inferred from citrulline’s structure.

*Calculated based on citrulline’s molecular weight (175.19 g/mol) + AMC (131.13 g/mol) + adjustments.

Table 2: Enzymatic Performance in Protease Assays

*Hypothetical data based on analogous studies.

Research Findings and Discussion

- Enzyme Specificity : this compound’s citrulline residue makes it uniquely suited for studying peptidylarginine deiminases (PADs), which are implicated in autoimmune diseases. In contrast, H-Arg-AMC is ineffective for PADs due to arginine’s susceptibility to deimination .

- Fluorescence Stability : AMC derivatives like this compound require stringent storage conditions (-80°C) to prevent hydrolysis, unlike Z-FR-AMC, which is stable at -20°C due to its protective Z-group .

- Industrial Relevance : this compound’s synthesis and characterization must follow rigorous ACS guidelines, including HPLC validation and detailed experimental protocols, as emphasized in and .

Biological Activity

H-Cit-AMC (N-Hydroxy-N'-[(2-amino-2-carboxyethyl)carbamoyl]-L-arginine 7-amido-4-methylcoumarin) is a synthetic compound that has garnered attention in the fields of biochemistry and pharmacology due to its potential biological activities. This article explores the biological activity of this compound, focusing on its enzymatic interactions, applications in research, and implications for therapeutic development.

This compound is designed as a substrate for specific proteolytic enzymes, particularly those involved in the cleavage of peptide bonds. The compound features a fluorogenic moiety (7-amido-4-methylcoumarin) that emits fluorescence upon enzymatic cleavage, allowing for sensitive detection and quantification of enzyme activity.

Mechanism

- Enzymatic Cleavage : Upon interaction with target enzymes, this compound undergoes hydrolysis, releasing the fluorescent AMC group.

- Fluorescence Measurement : The intensity of fluorescence correlates with the concentration of active enzyme present in the sample, enabling real-time monitoring of enzymatic activity.

Biological Activity

The biological activity of this compound has been investigated in various contexts, including its role as a substrate for caspases, which are critical in apoptosis (programmed cell death).

Enzyme Specificity

Research indicates that this compound shows specificity towards caspase-3 and caspase-7, two key players in the apoptotic pathway. Studies have demonstrated that:

- Caspase Activation : this compound is cleaved by activated caspases, leading to increased fluorescence that can be quantitatively measured.

- Application in Cell Culture : This property makes this compound an invaluable tool for assessing apoptosis in cultured cells.

Case Studies and Research Findings

Several studies have explored the use of this compound in different biological contexts:

Case Study 1: Apoptosis Induction

A study utilized this compound to measure caspase activity in cancer cell lines treated with chemotherapeutic agents. The findings revealed:

- Increased Caspase Activity : Cells treated with doxorubicin exhibited significant increases in caspase-3/7 activity as measured by this compound cleavage.

- Correlation with Cell Viability : Higher caspase activity was associated with reduced cell viability, indicating its potential as a biomarker for treatment efficacy.

Case Study 2: Drug Development

In another investigation, this compound was employed to screen for novel inhibitors of caspase activity:

- Inhibitor Screening : A library of compounds was tested for their ability to inhibit the cleavage of this compound by caspases.

- Identification of Potent Inhibitors : Several compounds showed promise as caspase inhibitors, which could have therapeutic implications for diseases characterized by excessive apoptosis.

Data Tables

| Study | Enzyme Targeted | Key Findings |

|---|---|---|

| Apoptosis Induction | Caspase-3/7 | Increased activity correlates with reduced viability |

| Drug Development | Caspases | Identification of novel inhibitors |

Q & A

Q. How should researchers design experiments to evaluate H-Cit-AMC's biochemical activity while minimizing confounding variables?

Answer:

- Step 1: Define clear objectives using the PICOT framework (Population: target enzyme/cell line; Intervention: this compound concentration/dosage; Comparison: control compounds; Outcome: activity metrics; Time: incubation periods) .

- Step 2: Incorporate negative controls (e.g., solvent-only groups) and positive controls (e.g., known enzyme inhibitors) to validate assay reliability .

- Step 3: Use block randomization to distribute variables like plate position or batch effects .

- Step 4: Replicate experiments across ≥3 independent trials to assess reproducibility .

Q. What strategies ensure a rigorous literature review for this compound-related studies?

Answer:

- Systematic Search: Use Boolean operators in databases (e.g., PubMed, Web of Science) with terms like “this compound” AND (“kinetics” OR “enzyme substrate”) .

- Quality Assessment: Prioritize peer-reviewed articles with full methodological transparency; exclude studies lacking negative controls or statistical validation .

- Contradiction Mapping: Tabulate conflicting results (e.g., divergent IC₅₀ values) and note variables like pH, temperature, or assay type .

Q. How can researchers collect primary data on this compound with limited access to proprietary databases?

Answer:

- Primary Data: Design enzyme kinetic assays using spectrophotometry (e.g., monitoring AMC release at 460 nm) with triplicate measurements .

- Secondary Data: Extract relevant datasets from open-access repositories (e.g., PubChem BioAssay) and cross-validate with in-house results .

- Questionnaires: For interdisciplinary studies, use Likert-scale surveys to gather expert feedback on protocol feasibility .

Advanced Research Questions

Q. How should researchers resolve contradictions in this compound activity data across studies?

Answer:

- Root-Cause Analysis: Compare variables such as buffer composition (e.g., citrate vs. phosphate), purity of this compound batches, or instrument calibration .

- Meta-Analysis: Apply mixed-effects models to quantify heterogeneity and identify moderators (e.g., substrate concentration ranges) .

- Replication Studies: Reproduce conflicting experiments under standardized conditions, documenting deviations in a lab notebook .

Q. What advanced methodologies optimize this compound’s use in complex biological systems (e.g., live-cell imaging)?

Answer:

- Kinetic Modeling: Use Michaelis-Menten or Hill equations to fit time-course data, adjusting for non-linear drift .

- Signal-to-Noise Enhancement: Employ quenchers (e.g., QSY-21) to reduce background fluorescence in live-cell assays .

- Cross-Validation: Pair fluorometric assays with LC-MS to confirm AMC release specificity .

Q. How can interdisciplinary approaches improve this compound’s application in translational research?

Answer:

- Collaborative Frameworks: Integrate enzymology (activity assays), structural biology (molecular docking), and pathology (tissue staining) to validate target engagement .

- Ethical Alignment: For in vivo studies, adhere to protocols for humane endpoints and data anonymization .

- Data Fusion: Use machine learning (e.g., PCA) to merge heterogeneous datasets (kinetic, genomic, imaging) .

Methodological Best Practices

Q. How should researchers address ethical considerations in this compound studies involving human-derived samples?

Answer:

- IRB Compliance: Submit detailed protocols for informed consent, sample anonymization, and data encryption to institutional review boards .

- Data Security: Store sensitive data on password-protected, ISO-certified servers with audit trails .

Q. What strategies enhance the reproducibility of this compound research?

Answer:

- FAIR Principles: Ensure datasets are Findable, Accessible, Interoperable, and Reusable via platforms like Zenodo .

- Protocol Pre-registration: Document methods on Open Science Framework before experimentation to reduce bias .

Data Presentation Guidelines

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.